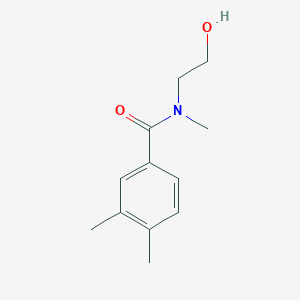
2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, also known as DMAT, is a chemical compound that has been widely used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for exploring the mechanisms of various biological processes.
Mecanismo De Acción
2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide inhibits PRMTs by binding to the active site of the enzyme and blocking its activity. This leads to a decrease in the methylation of arginine residues on target proteins, which can have a variety of downstream effects on cellular processes. 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been shown to selectively inhibit certain types of PRMTs, making it a valuable tool for exploring the specific roles of these enzymes in various biological processes.
Biochemical and Physiological Effects
2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PRMTs, 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit other enzymes, including histone deacetylases and protein kinase C. This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in lab experiments is its specificity for certain types of PRMTs. This allows researchers to selectively explore the roles of these enzymes in various biological processes. However, one limitation of using 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is its potential off-target effects on other enzymes. Additionally, the use of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in in vivo experiments may be limited due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research involving 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of more potent and selective PRMT inhibitors based on the structure of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. Additionally, further studies are needed to explore the potential therapeutic applications of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, particularly in the treatment of cancer and inflammatory diseases. Finally, more research is needed to explore the potential off-target effects of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide on other enzymes and cellular processes.
Métodos De Síntesis
The synthesis method of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base. The resulting product is then treated with dimethylamine to yield 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. This method has been well established in the literature and has been used to produce 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in large quantities for research purposes.
Aplicaciones Científicas De Investigación
2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been widely used in scientific research due to its ability to inhibit protein arginine methyltransferases (PRMTs). PRMTs are enzymes that play a critical role in various biological processes, including gene expression, RNA processing, and protein function. By inhibiting PRMTs, 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been shown to have a variety of effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Propiedades
IUPAC Name |
2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3,8H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUMQLNETAMCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)

![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)


![2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide](/img/structure/B7498849.png)
![8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)
![2-chloro-N-[3-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7498859.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7498866.png)
![3-[(3,4-Dimethylphenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498877.png)